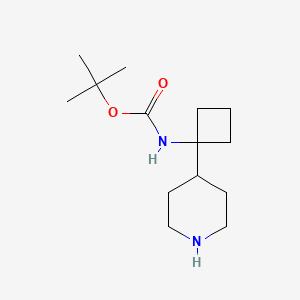
2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, also known as DIM-I-3, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is a derivative of indole, which is a common structural motif found in many natural products and synthetic compounds.
Aplicaciones Científicas De Investigación
Radiosynthesis Applications
One study discusses the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the importance of such compounds in studying their metabolism and mode of action through high specific activity. These methods could be applicable for compounds like "2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide" for tracing their behavior in biological systems or environmental settings (Latli & Casida, 1995).
Antifungal Agents
Another research focus is on the development of antifungal agents. Derivatives of 2-oxo-morpholin-3-yl-acetamide have been identified as promising fungicidal agents against a broad spectrum of fungi. This suggests that similarly structured compounds could be explored for antifungal applications, emphasizing the potential of "2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide" in contributing to the development of new antifungal drugs (Bardiot et al., 2015).
Chemical Exchange Characterization
Research on N,N-dimethyltrichloroacetamide, a compound with similar functional groups, was used to characterize chemical exchange kinetics through NMR spectroscopy in weakly aligned molecules. This approach could be relevant for studying the dynamic behavior of "2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide," providing insights into its physical and chemical properties (Igumenova et al., 2007).
Synthesis and Biological Activity
The synthesis and biological activity of compounds with similar structures, such as 2,3-dimethylindole derivatives, highlight the potential for discovering novel biologically active compounds. These synthetic routes and activity screenings could guide research into the potential therapeutic applications of "2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide" (Avdeenko et al., 2020).
Cytotoxic Evaluation
Lastly, the cytotoxic evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams opens avenues for assessing the anticancer potential of structurally related compounds. This suggests a methodology for evaluating "2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide" for its cytotoxicity against various cancer cell lines, potentially leading to novel anticancer therapies (Cinar et al., 2017).
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-7-6-8-14(11-12)20-19(23)18(22)17-13(2)21(3)16-10-5-4-9-15(16)17/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDAHZWWGMBBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2965467.png)

![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2965470.png)

![N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2965472.png)
![tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate](/img/structure/B2965473.png)

![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2965476.png)
![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2965479.png)



![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)